molecular formula C7H13FO5 B15089418 Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside

Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside

Cat. No.: B15089418
M. Wt: 196.17 g/mol
InChI Key: CRIUOMMBWCCBCQ-UHFFFAOYSA-N
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Description

Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside is a synthetic carbohydrate derivative that has gained significant attention in various scientific fields. This compound is characterized by the substitution of a fluorine atom at the 2-position of the glucose molecule, which imparts unique chemical and biological properties. It is commonly used in research due to its ability to mimic natural carbohydrates while providing distinct advantages in terms of stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside typically involves the fluorination of a protected glucose derivative. One common method includes the use of tetraalkylammonium fluorides in solvents like acetonitrile or tetrahydrofuran. The reaction proceeds through the formation of a triflate intermediate, which then reacts with the fluoride ion to yield the desired product . The protecting groups are subsequently removed using methanesulfonic acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process may also include additional purification steps such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside undergoes various chemical reactions, including substitution, oxidation, and reduction. The fluorine atom at the 2-position significantly influences the reactivity of the compound, making it a valuable tool in studying carbohydrate-protein interactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace the fluorine atom under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups on the glucose ring.

    Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce any oxidized forms of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield amino or thiol derivatives, while oxidation reactions can produce various oxidized forms of the glucose ring.

Mechanism of Action

The mechanism of action of methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glucose transporters and enzymes involved in carbohydrate metabolism. The fluorine substitution alters the compound’s hydrogen bonding capabilities, affecting its binding affinity and specificity. This makes it a valuable tool for probing the molecular mechanisms of glucose transport and metabolism .

Comparison with Similar Compounds

Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution at the 2-position, which provides distinct advantages in terms of stability and reactivity compared to other fluorinated carbohydrates.

Properties

IUPAC Name

5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIUOMMBWCCBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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